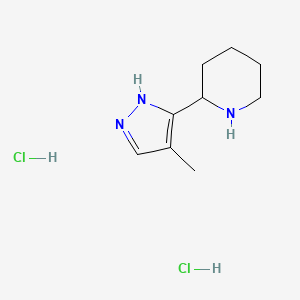

2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride

Description

2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride is a heterocyclic compound featuring a piperidine ring substituted at the 2-position with a 4-methylpyrazole moiety, stabilized as a dihydrochloride salt. Key identifiers include:

- CAS Number: 1185303-93-8 (dihydrochloride form)

- Molecular Formula: C₉H₁₆Cl₂N₃

- Molecular Weight: 201.7 (calculated for monohydrochloride; dihydrochloride weight may vary)

- Structural Features: The pyrazole ring (1H-pyrazol-3-yl) is substituted with a methyl group at the 4-position, while the piperidine nitrogen is protonated as a dihydrochloride salt.

Properties

IUPAC Name |

2-(4-methyl-1H-pyrazol-5-yl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3.2ClH/c1-7-6-11-12-9(7)8-4-2-3-5-10-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSIYZFQRNMXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyrazole Derivative

The core heterocyclic structure, 4-methyl-1H-pyrazole, is typically synthesized via cyclization reactions involving hydrazine derivatives and appropriate ketones or aldehydes. A common approach is:

Hydrazine-based cyclization:

Reacting methylhydrazine with α-ketoesters or α-diketones under acidic or basic conditions facilitates ring closure to form the pyrazole ring.Example reaction:

Methylhydrazine hydrochloride reacts with acetylacetone (2,4-pentanedione) in ethanol or acetic acid under reflux, leading to the formation of 4-methyl-1H-pyrazole after cyclization and dehydration steps.

Functionalization of the Pyrazole Ring

To introduce the 3-position substituent, the pyrazole ring undergoes selective halogenation or activation:

Electrophilic substitution:

Nitration or halogenation at the 3-position can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of radical initiators, followed by substitution with nucleophiles.Preparation of 3-aminopyrazole intermediates:

Reduction of nitro- or halogenated derivatives yields amino-pyrazoles, which serve as key intermediates for further coupling.

Coupling with Piperidine

The heterocyclic core is then linked to the piperidine ring:

Alkylation of piperidine:

The piperidine ring, often protected as a hydrochloride salt, is deprotonated using bases such as sodium hydride (NaH) or potassium tert-butoxide in aprotic solvents like DMF or THF.Reaction with activated pyrazole:

The activated pyrazole derivative (e.g., a halogenated or mesylated form) is then reacted with deprotonated piperidine to form a C–N bond, yielding the desired intermediate.Example:

Alkylation of piperidine with 3-chloropyrazole derivatives under controlled temperature (around 60°C) in DMF, with careful stoichiometric control, produces the precursor to the target compound.

Conversion to Dihydrochloride Salt

The final step involves quaternization or salt formation:

Reaction with hydrochloric acid:

The free base of the piperidine derivative is treated with concentrated hydrochloric acid in a suitable solvent such as ethanol or dioxane. This results in the formation of the dihydrochloride salt.Isolation:

The dihydrochloride salt precipitates out upon cooling or evaporation, which is then filtered, washed, and dried under vacuum.

Representative Data and Conditions

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Pyrazole synthesis | Hydrazine + acetylacetone, reflux | ~65% | Classic cyclization |

| Pyrazole halogenation | NBS/NCS, radical initiator | Variable | Regioselective at 3-position |

| Alkylation of piperidine | Piperidine salt + halogenated pyrazole, NaH, DMF, 60°C | ~50-60% | Controlled addition to prevent over-alkylation |

| Salt formation | HCl in ethanol/dioxane | Quantitative | Precipitation of dihydrochloride |

Research Findings and Data Tables

Research indicates that the synthesis approach's efficiency hinges on the reactivity of the heterocyclic intermediates and the conditions used for alkylation. The following data summarizes key parameters:

| Parameter | Range / Conditions | Effect on Yield & Purity |

|---|---|---|

| Base used | NaH, potassium tert-butoxide | Strong bases improve deprotonation |

| Solvent | DMF, THF | Aprotic solvents favor SN2 reactions |

| Temperature | 25°C – 70°C | Elevated temperatures increase reaction rates but may cause side reactions |

| Reaction time | 4–24 hours | Longer times improve conversion but risk decomposition |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or piperidine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

The compound 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride is a chemical entity that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant case studies and data.

Basic Information

- Chemical Formula : C₉H₁₇Cl₂N₃

- CAS Number : 1185303-93-8

- Molecular Weight : 220.16 g/mol

- Structure : The compound features a piperidine ring substituted with a pyrazole moiety, which is significant for its biological activity.

Pharmacological Research

This compound has been studied for its potential as a therapeutic agent. Its structural properties suggest it may interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

A study investigated the compound's effectiveness against certain cancer cell lines. The results indicated that it exhibited cytotoxic effects, particularly in breast cancer models, by inducing apoptosis and inhibiting cell proliferation. The mechanism involved the modulation of specific signaling pathways related to cell survival and death.

Neuroscience Applications

This compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study: Neuroprotection in Animal Models

In preclinical trials, this compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and inflammation in animal models. These findings suggest its potential use in developing therapies for neurodegenerative conditions.

Biochemical Assays

The compound is utilized in various biochemical assays to study enzyme interactions and receptor binding affinities due to its unique structural features.

Example: Enzyme Inhibition Studies

Research has shown that this compound can inhibit certain enzymes involved in metabolic pathways, providing insights into its role as a lead compound for designing inhibitors.

Data Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacological Research | Potential anticancer agent | Induces apoptosis in breast cancer cells |

| Neuroscience | Neuroprotective properties | Reduces oxidative stress in neurodegenerative models |

| Biochemical Assays | Enzyme interaction studies | Inhibits specific metabolic enzymes |

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring is known to interact with various biological targets, and the piperidine ring can enhance the compound’s binding affinity and selectivity. The exact pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Positional Isomers in Pyrazole-Piperidine Derivatives

Structural isomers of the target compound differ in the substitution position on the piperidine ring or pyrazole group:

Implications :

- The dihydrochloride form enhances aqueous solubility compared to monohydrochloride analogs .

Heterocyclic Variations: Pyrazole vs. Other Azoles

Compounds with alternative heterocycles attached to piperidine or morpholine backbones:

Implications :

Pharmacologically Active Dihydrochloride Salts

The dihydrochloride salt form is common in pharmaceuticals for improved solubility and stability:

Implications :

Azoamidine Dihydrochloride Initiators

Azoamidine compounds (e.g., 2,2’-azobis derivatives) share the dihydrochloride salt feature but serve non-pharmaceutical roles:

Implications :

- Azoamidines are reactive intermediates, contrasting with the stability of pyrazole-piperidine derivatives.

Biological Activity

2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride, also referred to as 4-MIPP, is a compound characterized by the presence of a piperidine ring substituted with a 4-methyl-1H-pyrazol-3-yl group. This structural configuration is significant as both piperidine and pyrazole rings are prevalent in various bioactive molecules, suggesting potential therapeutic applications. This article explores the biological activity of 4-MIPP, drawing from diverse sources to provide a comprehensive overview.

- Chemical Formula : C₈H₁₅Cl₂N₃

- Molecular Weight : 224.13 g/mol

- Structure : The compound features a piperidine ring at the core, with a 4-methyl-1H-pyrazol-3-yl substituent at the 4-position.

Biological Activities

Research indicates that compounds containing pyrazole and piperidine moieties exhibit a wide range of biological activities, including:

- Antimicrobial Properties : Pyrazole derivatives have shown promising results against various bacterial strains and fungi. For instance, compounds similar to 4-MIPP have been tested for their efficacy against Mycobacterium tuberculosis and other pathogens, demonstrating significant inhibition rates compared to standard antibiotics .

- Anticancer Activity : Compounds with pyrazole structures have been investigated for their potential in cancer therapy. Studies have indicated that certain pyrazole derivatives can induce apoptosis in cancer cells, outperforming traditional chemotherapeutics like cisplatin in specific assays .

- Enzyme Inhibition : The interaction of 4-MIPP with biological targets has been suggested, particularly in the context of enzyme inhibition. For example, similar compounds have been explored for their ability to inhibit enzymes involved in metabolic pathways related to diabetes and obesity .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to 4-MIPP:

Synthesis Methods

The synthesis of 4-MIPP typically involves:

- Formation of the Piperidine Ring : Using standard organic synthesis techniques.

- Substitution with Pyrazole Moiety : Employing reactions that facilitate the introduction of the pyrazole group at the desired position on the piperidine ring.

Q & A

Q. What are the key considerations in synthesizing 2-(4-Methyl-1H-pyrazol-3-yl)-piperidine dihydrochloride to ensure high purity?

Methodological Answer: Synthesis typically involves multi-step protocols, such as coupling pyrazole derivatives with piperidine scaffolds under controlled conditions. Critical steps include:

- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) and bases (e.g., NaOH) to minimize side reactions .

- Purification : Column chromatography or recrystallization is essential to isolate the target compound. Purity (≥99%) can be confirmed via HPLC or NMR .

- Salt Formation : Dihydrochloride formation requires stoichiometric HCl addition in non-aqueous media, followed by lyophilization to remove residual solvents .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the integrity of the pyrazole-piperidine backbone and detects impurities .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and salt stoichiometry (e.g., [M+2HCl]+ ions) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring and pyrazole orientation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors released during salt formation .

- Emergency Response : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, such as nucleophilic substitutions at the piperidine nitrogen .

- Transition State Analysis : Identify energy barriers for pyrazole ring functionalization using software like Gaussian or ORCA .

- Machine Learning : Train models on existing pyrazole-piperidine reaction datasets to predict optimal solvents or catalysts .

Q. How should researchers address contradictory data in solubility or stability studies?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) affecting solubility discrepancies .

- Statistical Analysis : Use ANOVA to compare batch-to-batch variability in stability assays under accelerated degradation conditions .

- Cross-Validation : Replicate experiments in independent labs to rule out equipment-specific artifacts .

Q. What methodologies are used to investigate this compound’s biological activity?

Methodological Answer:

- In Vitro Assays : Screen for receptor binding (e.g., GPCRs) using radioligand displacement assays .

- Metabolic Stability : Use liver microsomes to assess cytochrome P450-mediated degradation .

- Structure-Activity Relationship (SAR) : Modify the pyrazole methyl group or piperidine substituents to correlate structural changes with potency .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures under nitrogen or air atmospheres .

- Hygroscopicity Testing : Store samples at 25°C/60% RH and monitor mass changes to assess HCl salt deliquescence .

- Long-Term Stability : Use ICH guidelines (25°C/60% RH) with periodic HPLC checks for degradation products .

Q. What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and adjust reagent feed rates dynamically .

- Catalyst Screening : Test palladium or nickel catalysts for cross-coupling steps to reduce byproduct formation .

- Scale-Up Considerations : Use continuous flow reactors to improve heat/mass transfer during HCl salt formation .

Q. What regulatory guidelines apply to preclinical studies involving this compound?

Methodological Answer:

- ICH Stability Protocols : Follow Q1A(R2) guidelines for stress testing (e.g., UV, humidity) to establish shelf-life .

- GLP Compliance : Document synthesis batches with certificates of analysis (CoA) detailing purity, residual solvents, and heavy metals .

- Toxicity Profiling : Conduct Ames tests and acute toxicity studies in rodents to meet OECD 420/423 standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.